molecular formula C14H12OS B7725481 4'-Methylsulfanyl-biphenyl-2-carbaldehyde

4'-Methylsulfanyl-biphenyl-2-carbaldehyde

Cat. No.: B7725481
M. Wt: 228.31 g/mol
InChI Key: BMGKDSFKKXRHDS-UHFFFAOYSA-N
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Description

4'-Methylsulfanyl-biphenyl-2-carbaldehyde is a biphenyl derivative featuring a methylsulfanyl (-SMe) substituent at the 4'-position and a carbaldehyde (-CHO) group at the 2-position. The biphenyl scaffold provides rigidity and planar geometry, while the electron-donating methylsulfanyl group and electron-withdrawing aldehyde moiety create a polarized electronic environment. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials chemistry, where its aldehyde group enables condensation reactions (e.g., formation of hydrazones or Schiff bases).

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKDSFKKXRHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4’-Methylsulfanyl-biphenyl-2-carbaldehyde are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Methylsulfanyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: 4’-Methylsulfanyl-biphenyl-2-carboxylic acid.

    Reduction: 4’-Methylsulfanyl-biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methylsulfanyl-biphenyl-2-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde depends on its specific application. In proteomics research, it may interact with proteins through covalent bonding or non-covalent interactions, affecting protein structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that can be studied for various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4'-Methylsulfanyl-biphenyl-2-carbaldehyde:

Compound Name Core Structure Key Substituents Functional Groups Potential Reactivity/Applications
This compound (Target) Biphenyl 4'-Methylsulfanyl, 2-carbaldehyde -CHO, -SMe Nucleophilic addition (aldehyde), Suzuki coupling (biphenyl)
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzene + Benzimidazole 1H-Benzimidazol-2-yl sulfanyl, 4-carbaldehyde -CHO, -S- (linked to benzimidazole) Bioactive molecule (benzimidazole motifs often target enzymes)
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Impurity H) Biphenyl 4'-Bromomethyl, 2-carboxylate -COOCH₃, -CH₂Br SN2 reactions (Br), ester hydrolysis
1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (Impurity E) Biphenyl + Benzimidazole Carboxy groups, alkyl chains -COOH, benzimidazole Ionic interactions (carboxylic acids), pharmaceutical impurity

Key Differences and Implications

Electron-Donating vs. In contrast, Impurity H’s bromomethyl group (-CH₂Br) is electron-withdrawing, enhancing its susceptibility to nucleophilic substitution . The aldehyde group (-CHO) in the target compound is more reactive toward nucleophiles than the carboxylate ester (-COOCH₃) in Impurity H, which is prone to hydrolysis.

Biological Activity :

  • The benzimidazole-containing analog from likely exhibits biological activity due to benzimidazole’s role in inhibiting enzymes (e.g., proton pumps or kinases). The target compound lacks this heterocycle, suggesting divergent applications .

Solubility and Stability :

  • Carboxylic acid groups in Impurity E increase hydrophilicity and ionic interactions, whereas the target compound’s aldehyde and methylsulfanyl groups may reduce solubility in aqueous media .

Reactivity Trends

  • Aldehyde vs. Ester : The target compound’s aldehyde can form hydrazones or undergo Grignard reactions, while Impurity H’s ester group may hydrolyze to a carboxylic acid under basic conditions.
  • Sulfanyl vs. Bromine : The methylsulfanyl group is less reactive than bromine in substitution reactions but may participate in oxidation reactions to form sulfoxides or sulfones.

Biological Activity

4'-Methylsulfanyl-biphenyl-2-carbaldehyde (also referred to as 4'-Methylsulfanyl-biphenyl-2-aldehyde) is an organic compound characterized by its biphenyl structure with a methylsulfanyl group and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H12OS
  • IUPAC Name : 2-(4-methylsulfanylphenyl)benzaldehyde

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl group may enhance lipophilicity, improving membrane permeability, while the aldehyde group can facilitate interactions with nucleophilic sites on proteins.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated a series of biphenyl derivatives for their antibacterial activity. Among these, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Anticancer Potential :
    • In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to increased cell death rates compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds highlights the importance of the methylsulfanyl and aldehyde groups:

CompoundStructureActivity
This compoundStructureModerate antibacterial and anticancer activity
4'-Methyl-biphenyl-2-carbaldehydeStructureLower activity due to lack of sulfanyl group
Biphenyl-2-carbaldehydeStructureMinimal activity due to absence of both functional groups

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Initial studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion pathways. Toxicity studies are also crucial, as preliminary data suggest low cytotoxicity towards non-cancerous cells at therapeutic concentrations .

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